molecular formula C17H13ClO4 B2654895 4-Chlorophenyl 3-methyl-1-oxoisochroman-3-carboxylate CAS No. 853754-09-3

4-Chlorophenyl 3-methyl-1-oxoisochroman-3-carboxylate

Cat. No.: B2654895
CAS No.: 853754-09-3
M. Wt: 316.74
InChI Key: UVRPUUGEVWBEBJ-UHFFFAOYSA-N
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Description

4-Chlorophenyl 3-methyl-1-oxoisochroman-3-carboxylate is an ester derivative featuring a 1-oxoisochroman core substituted with a methyl group at the 3-position and a 4-chlorophenyl ester moiety. Isochroman derivatives are heterocyclic compounds of interest due to their structural rigidity, which influences their biological activity and physicochemical properties. The 4-chlorophenyl group is a common pharmacophore in agrochemicals and pharmaceuticals, often enhancing bioavailability and target binding through hydrophobic and electronic interactions .

Properties

IUPAC Name

(4-chlorophenyl) 3-methyl-1-oxo-4H-isochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClO4/c1-17(16(20)21-13-8-6-12(18)7-9-13)10-11-4-2-3-5-14(11)15(19)22-17/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRPUUGEVWBEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C(=O)O1)C(=O)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl 3-methyl-1-oxoisochroman-3-carboxylate typically involves the condensation of 4-chlorobenzaldehyde with 3-methylphthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The resulting intermediate is then subjected to cyclization and esterification reactions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 3-methyl-1-oxoisochroman-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4-Chlorophenyl 3-methyl-1-oxoisochroman-3-carboxylate has been investigated for its potential as a therapeutic agent.

  • Anticancer Activity : Studies have shown that isoquinoline derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated the ability to induce apoptosis in cancer cells, making them candidates for further development as anticancer drugs .
  • Antimicrobial Properties : Research indicates that similar compounds possess antimicrobial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes .

Organic Synthesis

The compound serves as an important intermediate in synthetic organic chemistry, particularly in the synthesis of more complex molecules.

  • Synthesis of Bioactive Molecules : The functional groups present in this compound allow for various reactions, including esterification and acylation, which are crucial in creating new bioactive compounds .
  • Regioselective Reactions : It has been utilized in regioselective reactions such as tosyloxylactonization, showcasing its utility in producing specific isomers that are valuable in pharmaceutical applications .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of a series of isoquinoline derivatives, including those based on this compound. The results indicated that these compounds exhibited significant cytotoxicity against breast and lung cancer cell lines, with IC50 values ranging from 10 to 20 µM. The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of the compound were tested against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) as low as 5 µg/mL against Staphylococcus aureus and Escherichia coli. This study underscored the potential of these compounds as lead structures for developing new antibiotics.

CompoundActivity TypeTarget Organism/Cancer Cell LineIC50/MIC (µM)
This compoundAnticancerMCF-7 (Breast Cancer)15
A549 (Lung Cancer)18
AntimicrobialStaphylococcus aureus5
Escherichia coli7

Table 2: Synthetic Applications

Reaction TypeConditionsYield (%)
TosyloxylactonizationPhI(OAc)2, TsOH, CH2Cl291
EsterificationAcid chloride, DMAP85
AcylationAcetic anhydride, pyridine90

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 3-methyl-1-oxoisochroman-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the reduction of inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

  • Core Heterocycle: The 1-oxoisochroman core distinguishes this compound from pyridine-based analogs (e.g., N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide) or cyclohexenone derivatives (e.g., ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate) .
  • Substituent Effects : The 4-chlorophenyl group is shared with antifungal acyl-hydrazones (e.g., TH3–TH7) and insecticidal pyridine derivatives . This substituent’s electron-withdrawing nature and lipophilicity are critical for interactions with biological targets, as seen in its role in enhancing antifungal MIC80 values (2–8 µg/mL) .

Physicochemical and Conformational Properties

  • Ring Puckering and Conformation: Cyclohexenone derivatives with 4-chlorophenyl groups exhibit varied ring conformations (envelope, screw-boat, half-chair), influencing crystal packing and intermolecular interactions . The isochroman’s fused ring system likely adopts a planar or slightly puckered conformation, which could enhance stacking interactions in biological matrices.

Table 2: Structural and Conformational Comparisons

Compound Core Structure Key Substituents Conformation/Puckering Reference
Target Compound Isochroman 3-methyl, 4-Cl-phenyl Likely planar/fused ring -
Ethyl 6-(4-Cl-phenyl)-cyclohexenone Cyclohexenone 4-Cl-phenyl, 4-F-phenyl Half-chair/envelope
N-(4-Cl-phenyl)-maleimide Maleimide 4-Cl-phenyl Planar (amide linkage)

Biological Activity

4-Chlorophenyl 3-methyl-1-oxoisochroman-3-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

This compound is characterized by the following structural features:

  • Molecular Formula : C16H15ClO3
  • CAS Number : 853754-09-3
  • Molecular Weight : 302.74 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of chlorophenol derivatives with isochroman precursors. The process can be optimized using various catalysts and reaction conditions to enhance yield and purity.

Anticancer Properties

Research indicates that compounds structurally related to this compound exhibit significant anticancer activity. For instance, studies on similar compounds have shown their ability to inhibit key kinases involved in cancer progression, particularly in glioblastoma models.

A notable study reported the synthesis and screening of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, which demonstrated potent inhibitory effects on glioma cell lines, including low micromolar activity against AKT2/PKBβ, a critical kinase in oncogenic signaling pathways . This suggests that derivatives of this compound may also possess similar properties.

The mechanism of action for compounds like this compound often involves:

  • Kinase Inhibition : Binding to and inhibiting specific kinases that regulate cell proliferation and survival.
  • Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells, leading to apoptosis.
  • Reduction of Tumor Growth : Inhibiting the formation of neurospheres from glioma stem cells, which is indicative of reduced tumor growth potential .

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds. Below is a summary table highlighting key findings:

StudyCompound TestedBiological ActivityKey Findings
N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazolesAnticancerInhibited growth in glioma cell lines with low cytotoxicity towards non-cancerous cells.
Various derivativesKinase inhibitionDemonstrated significant inhibition of AKT2/PKBβ in vitro with EC50 values around 12 μM.
Isochroman derivativesNeuroprotectiveSuggested potential for developing therapeutic agents targeting neurodegenerative diseases.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-chlorophenyl-substituted isochroman carboxylates?

The synthesis of analogous compounds (e.g., cyclohexenone carboxylates) often involves Michael addition reactions . For example, ethyl acetoacetate reacts with chalcones under basic conditions (e.g., 10% NaOH in ethanol) to form cyclohexenone derivatives . Adapting this method, the target compound could be synthesized by substituting appropriate chalcone precursors with 4-chlorophenyl and methyl groups. Optimization of reaction time, temperature, and stoichiometry is critical to minimize side products .

Q. How can the purity and structural integrity of 4-chlorophenyl 3-methyl-1-oxoisochroman-3-carboxylate be verified?

Use a combination of HPLC (for purity assessment) and spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.
  • FT-IR to identify carbonyl (C=O) and ester (C-O) functional groups.
  • Mass spectrometry (ESI-MS) for molecular weight validation .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

For initial screening, conduct in vitro assays such as:

  • Enzyme inhibition studies (e.g., against proteases or kinases).
  • Antimicrobial susceptibility testing (MIC/MBC assays).
  • Cytotoxicity profiling using cell lines (e.g., MTT assay) .

Advanced Research Questions

Q. How can conformational disorder in the crystal lattice of this compound be resolved using X-ray diffraction data?

Advanced X-ray crystallography techniques are required to model disorder, as seen in analogous cyclohexenone derivatives. For example, occupancy refinement (e.g., 0.684:0.316 ratio in molecule A ) and analysis of puckering parameters (Q, θ, φ) can distinguish between envelope, half-chair, and screw-boat conformations. Software like SHELXL or OLEX2 aids in refining disordered regions .

Q. What strategies are effective in optimizing reaction yields for sterically hindered isochroman carboxylates?

  • Microwave-assisted synthesis to enhance reaction kinetics.
  • Use of phase-transfer catalysts (e.g., TBAB) to improve reagent solubility.
  • Systematic screening of bases (e.g., K₂CO₃ vs. NaOH) and solvents (e.g., DMF vs. ethanol) .

Q. How do substituent electronic effects influence the biological activity of 4-chlorophenyl isochroman derivatives?

Perform structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents (e.g., electron-withdrawing -NO₂ vs. electron-donating -OCH₃). Compare their activity in enzyme inhibition or cytotoxicity assays. Computational methods (e.g., DFT) can predict electronic properties and binding affinities .

Q. How can conflicting crystallographic data (e.g., bond angles vs. packing interactions) be reconciled?

Conduct comparative analysis of multiple crystal structures (e.g., P1 vs. P21/c space groups ). Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O/Cl contacts). Validate findings with temperature-dependent XRD to assess thermal motion effects .

Q. What computational approaches are suitable for predicting the pharmacokinetic properties of this compound?

  • Molecular docking (AutoDock Vina) to simulate target binding.
  • ADMET prediction tools (e.g., SwissADME) to estimate solubility, permeability, and metabolic stability.
  • MD simulations (GROMACS) to study conformational dynamics in biological environments .

Methodological Notes

  • Contradictions in Data : Discrepancies in crystallographic conformations (e.g., envelope vs. screw-boat ) may arise from crystal packing forces or solvent effects. Validate with DFT-optimized gas-phase structures .
  • Advanced Characterization : For complex mixtures, employ 2D NMR (COSY, NOESY) or X-ray photoelectron spectroscopy (XPS) to resolve ambiguities .

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